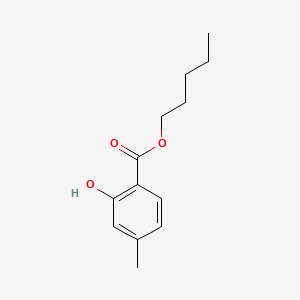

Pentyl 4-methylsalicylate

Description

Pentyl 4-methylsalicylate is an ester derivative of salicylic acid, characterized by a pentyl ester group and a methyl substitution at the 4-position of the aromatic ring. Salicylic acid derivatives are widely studied for their anti-inflammatory, antimicrobial, and analgesic properties, with structural modifications (e.g., esterification, substitution) influencing their physicochemical and biological behaviors.

Properties

CAS No. |

94135-10-1 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

pentyl 2-hydroxy-4-methylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-13(15)11-7-6-10(2)9-12(11)14/h6-7,9,14H,3-5,8H2,1-2H3 |

InChI Key |

VVBBTBUELOAEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(C=C(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 4-methylsalicylate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylsalicylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-methylsalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: 4-methylsalicylic acid.

Reduction: this compound alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic Properties

Pentyl 4-methylsalicylate is recognized for its analgesic properties, similar to other salicylates. It is used in topical formulations to relieve pain associated with musculoskeletal conditions. Its mechanism involves local irritation that promotes blood flow to the affected area, thereby alleviating pain .

1.2 Anti-inflammatory Uses

The compound exhibits anti-inflammatory effects, making it suitable for formulations aimed at treating inflammatory conditions such as arthritis. Studies indicate that it can modulate inflammatory pathways, reducing swelling and discomfort in affected tissues .

1.3 Case Study: Topical Formulations

A clinical trial evaluated the efficacy of a topical gel containing this compound in patients with chronic pain conditions. The results showed a significant reduction in pain scores compared to placebo, highlighting its potential as an effective treatment option .

Agricultural Applications

2.1 Pest Repellent

this compound has been investigated for use as a natural pest repellent. Its efficacy against various insect species has been documented, making it a candidate for organic farming practices where synthetic pesticides are avoided .

2.2 Case Study: Insect Repellency

Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in repelling common pests such as aphids and whiteflies. The study reported a reduction in pest populations by up to 70% when used in combination with other organic repellents .

Cosmetic Applications

3.1 Fragrance Component

Due to its pleasant aroma, this compound is utilized as a fragrance ingredient in cosmetic products. It enhances the scent profiles of perfumes and personal care items, contributing to their market appeal .

3.2 Skin Care Products

The compound is also included in skin care formulations for its soothing properties. It can provide a cooling sensation upon application, which is desirable in products aimed at relieving skin irritation or sunburn .

Data Summary

The following table summarizes key properties and applications of this compound:

| Property/Aspect | Details |

|---|---|

| Chemical Formula | |

| Primary Uses | Analgesic, anti-inflammatory, pest repellent |

| Efficacy | Significant pain relief; effective against pests |

| Safety Profile | Potential irritant; requires careful formulation |

| Regulatory Status | Subject to EPA guidelines for agricultural use |

Mechanism of Action

The mechanism of action of pentyl 4-methylsalicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The compound’s ester functional group plays a crucial role in its biological activity, allowing it to interact with various proteins and enzymes .

Comparison with Similar Compounds

Ethyl 4-Aminomethylsalicylate (C₁₀H₁₃NO₃)

- Structural Differences: Ethyl ester chain (C₂H₅) vs. pentyl ester (C₅H₁₁) in pentyl 4-methylsalicylate. Amino group (-NH₂) at the 4-position vs. methyl (-CH₃) in the target compound.

- Impact on Properties: The pentyl chain increases lipophilicity, enhancing membrane permeability compared to the ethyl analog . The methyl group in this compound may reduce polarity compared to the amino group, altering solubility and reactivity.

4-Methoxy-6-(2-(4-Methoxyphenyl)ethyl)salicylic Acid

- Structural Differences :

- Methoxy (-OCH₃) and extended alkyl-aryl substituents vs. simpler methyl and pentyl groups in this compound.

- Impact on Properties :

- Bulkier substituents in the methoxy analog may hinder steric interactions with biological targets compared to the more compact this compound .

- The absence of an ester group in the methoxy analog reduces its volatility, whereas the pentyl ester in the target compound may facilitate controlled release in formulations .

Pentyl Esters in Other Compounds

- Example: Pentyl methylphosphonofluoridate (C₆H₁₄FO₂P) Structural Differences: Phosphonofluoridate core vs. salicylate backbone. Impact on Properties:

- The pentyl chain in both compounds enhances lipophilicity, but the salicylate derivative’s aromatic ring enables π-π interactions absent in phosphonofluoridates . Applications: Phosphonofluoridates are studied for industrial applications, while salicylates are prioritized in pharmacology .

Data Tables: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Estimated) |

|---|---|---|---|---|

| This compound | C₁₃H₁₆O₃ | 220.26 | Pentyl ester, methyl, -OH | ~3.2 |

| Ethyl 4-aminomethylsalicylate | C₁₀H₁₃NO₃ | 195.21 | Ethyl ester, amino, -OH | ~1.8 |

| 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid | C₁₈H₂₀O₅ | 316.35 | Methoxy, aryl-alkyl, -COOH | ~2.5 |

*LogP: Octanol-water partition coefficient (indicates lipophilicity).

Biological Activity

Pentyl 4-methylsalicylate is an organic compound that belongs to the class of salicylates, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its ester functional group, which allows it to interact with various proteins and enzymes in biological systems. The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form 4-methylsalicylic acid.

- Reduction : Can be reduced to alcohol derivatives.

- Substitution : Undergoes nucleophilic substitution reactions at the ester functional group.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It has been shown to have potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management and inflammation reduction .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation in tissues. |

| Analgesic | Provides pain relief through local irritation and increased blood flow to the affected area. |

| Antimicrobial | Exhibits antimicrobial properties against certain bacterial strains, potentially useful in topical formulations. |

| Enzyme Inhibition | Interacts with specific enzymes involved in metabolic pathways, influencing their activity. |

Case Studies and Research Findings

- Topical Application Studies : Research has indicated that this compound can effectively relieve musculoskeletal pain when applied topically. It works by causing localized irritation, which increases blood flow and provides analgesic effects .

- Safety Assessments : A safety assessment conducted on salicylates, including this compound, highlighted its low toxicity profile when used appropriately. Adverse effects were minimal in clinical trials involving topical applications for conditions like osteoarthritis .

- Phytochemical Studies : Studies on plants have shown that compounds related to methyl salicylate play significant roles in plant defense mechanisms against pathogens. This suggests a broader ecological relevance of salicylates beyond human health .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As a component in topical analgesics and anti-inflammatory creams.

- Cosmetics : Utilized in formulations for its pleasant scent and skin-soothing properties.

- Agriculture : Investigated for its role in plant defense mechanisms, potentially leading to natural pest control solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.